

Structural Analysis of Cabotegravir's Interaction with HIV Integrase: A Technical Guide

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Compound of Interest

Compound Name: Cabotegravir

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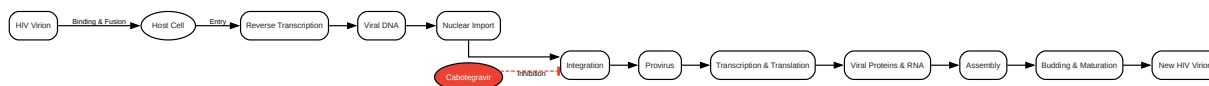
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural basis of **cabotegravir's** binding to HIV integrase, a critical interaction for its potent antiretroviral activity. **Cabotegravir**, a second-generation integrase strand transfer inhibitor (INSTI), effectively blocks the integration of the viral DNA into the host genome, a crucial step in the HIV replication cycle. This document provides a comprehensive overview of the binding mechanism, quantitative interaction data, and the experimental protocols used to elucidate these details.

Mechanism of Action: Inhibiting the Intasome

Cabotegravir exerts its antiviral effect by targeting the HIV integrase enzyme within the context of the intasome, a nucleoprotein complex composed of viral integrase and the ends of the viral DNA. By binding to the active site of integrase, **cabotegravir** prevents the crucial strand transfer reaction, thereby halting the viral replication process.^{[1][2]}

The following diagram illustrates the HIV replication cycle and the specific stage of integrase inhibition by **cabotegravir**.



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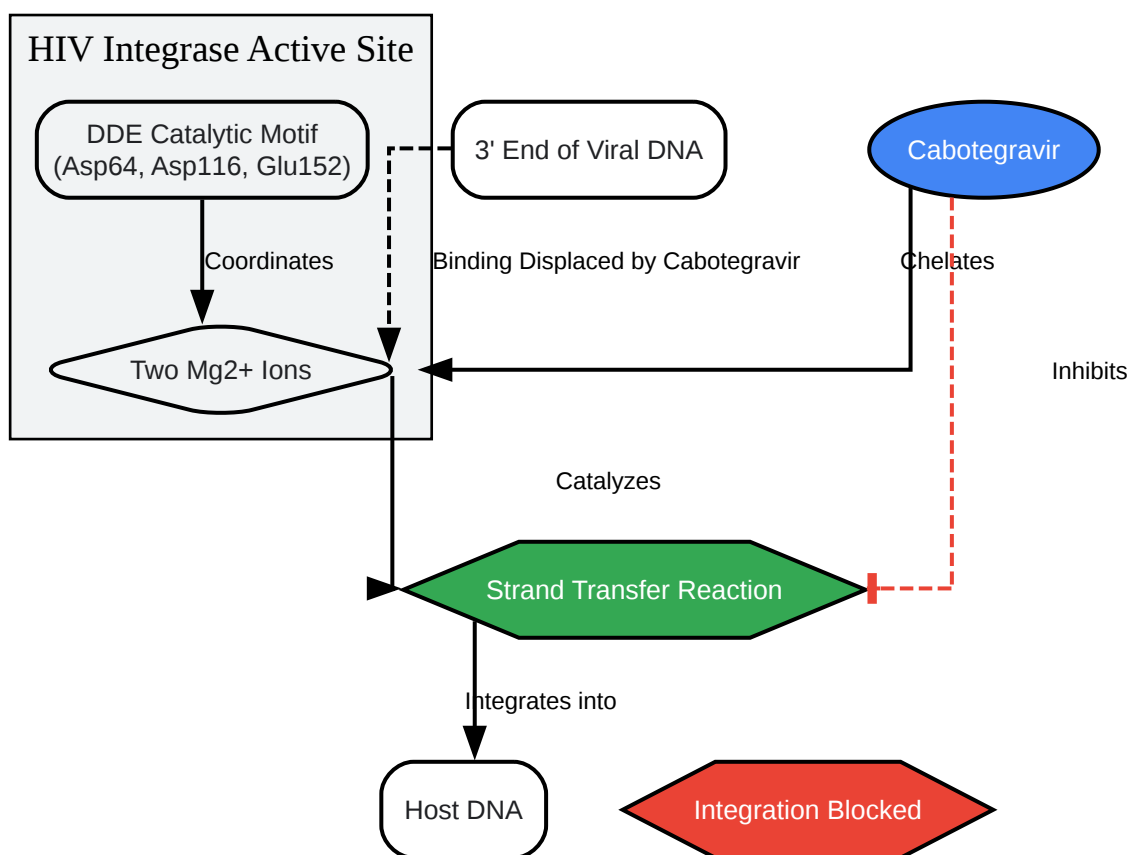
HIV Replication Cycle and **Cabotegravir**'s Point of Inhibition.

Structural Insights into Cabotegravir Binding

As of late 2025, a high-resolution experimental structure of **cabotegravir** specifically in complex with HIV-1 integrase has not been deposited in the Protein Data Bank (PDB). However, a high-resolution cryo-electron microscopy (cryo-EM) structure of the HIV-1 intasome bound to dolutegravir (DTG), a close structural analog of **cabotegravir**, provides significant insights into the binding mode of this class of inhibitors. The shared carbamoyl pyridone scaffold suggests a similar binding mechanism.

The cryo-EM structure of the dolutegravir-bound HIV-1 intasome (PDB ID: 9C9M) reveals that the inhibitor binds at the catalytic core of the integrase, chelating two essential magnesium ions in the active site. This interaction displaces the 3'-hydroxyl group of the viral DNA, preventing the nucleophilic attack on the host DNA that is required for integration.

The following diagram illustrates the logical relationship of key components in the drug-target interaction.



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Mechanism of **Cabotegravir**-mediated Integrase Inhibition.

Quantitative Analysis of Cabotegravir-Integrase Binding

The potency of **cabotegravir** is quantified through various in vitro assays that measure its ability to inhibit HIV-1 replication and integrase activity. The following tables summarize key quantitative data from published studies.

Parameter	Value	Assay Conditions	Reference
IC50	3 nM	Strand Transfer Assay	[3]
IC50	77.8 ± 22.4 nM	HTLV-1 Integrase Strand Transfer Assay	[1][4]
EC50	1.3 nM	HIV Replication in MT-4 cells	[3]
EC50	0.2 nM	HIV Replication in PBMCs	[3]
EC50	0.56 ± 0.26 nM	HTLV-1 Transmission in tissue culture	[1]

Table 1: In Vitro Inhibitory Activity of **Cabotegravir**.

HIV-1 Mutant	EC50 (nM)	Fold Change vs. Wild Type	Reference
Wild Type	1.5 ± 0.31	1.0	
Y143C	1.2 ± 0.069	0.8	
T97A + Y143C	1.2 ± 0.75	0.8	
E92Q + N155H	5.9 ± 0.81	3.9	
E138K + G140S + Q148R	15 ± 3.1	10.0	

Table 2: Antiviral Activity of **Cabotegravir** Against Site-Directed Mutants of HIV-1 Integrase.

Experimental Protocols

This section details the methodologies for key experiments cited in the structural and functional analysis of **cabotegravir**'s interaction with HIV integrase.

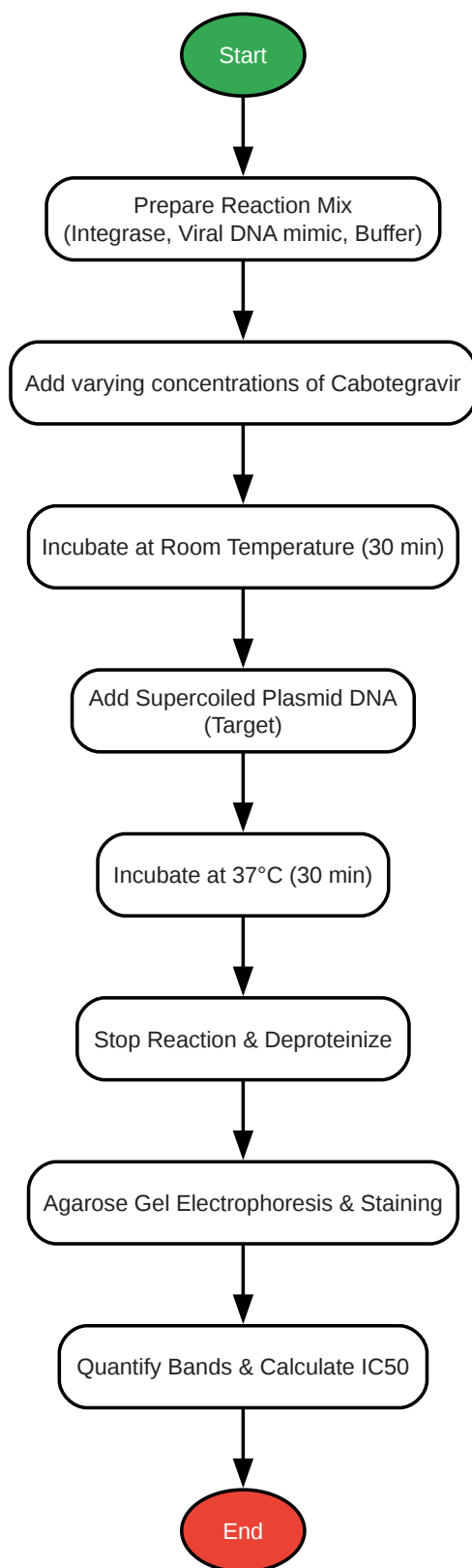
In Vitro Integrase Strand Transfer Assay

This assay measures the ability of **cabotegravir** to inhibit the strand transfer activity of recombinant HIV-1 integrase.

Protocol:

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing 73 mM PIPES pH 6.0, 175 mM NaCl, 16.7 mM MgCl₂, 5.8 μM ZnCl₂, 12.8 mM DTT, 0.53 μM of a pre-annealed oligonucleotide mimicking the U5 3'-processed LTR end of the viral DNA, and 1.6 μM of purified recombinant HIV-1 integrase.[\[1\]](#)
- **Inhibitor Incubation:** The reaction mixture is incubated with varying concentrations of **cabotegravir** (dissolved in DMSO) or DMSO alone (as a control) for 30 minutes at room temperature.[\[1\]](#)
- **Reaction Initiation:** 300 ng of supercoiled plasmid DNA (e.g., pGEM-9Zf(-)) is added to initiate the strand transfer reaction. The reaction is carried out at 37°C for 30 minutes.[\[1\]](#)
- **Deproteinization and DNA Precipitation:** The reaction is stopped, and the DNA products are deproteinized and precipitated.[\[1\]](#)
- **Analysis:** The resulting DNA products are separated by agarose gel electrophoresis and visualized by staining with ethidium bromide. The products of concerted integration (linearized plasmid DNA) are quantified by densitometry.[\[1\]](#)
- **Data Analysis:** The IC₅₀ value is determined by fitting the dose-response data to a suitable model.

The following diagram outlines the workflow for the in vitro strand transfer assay.



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Workflow for the In Vitro Strand Transfer Assay.

In Vitro HIV-1 Replication Assay

This assay determines the concentration of **cabotegravir** required to inhibit HIV-1 replication in cell culture (EC50).

Protocol:

- **Cell Culture:** A suitable host cell line (e.g., MT-4 cells or peripheral blood mononuclear cells (PBMCs)) is cultured under appropriate conditions.
- **Drug Treatment:** The cells are treated with a range of concentrations of **cabotegravir**.
- **Viral Infection:** The treated cells are then infected with a known amount of HIV-1.
- **Incubation:** The infected cells are incubated for a period of time to allow for viral replication.
- **Quantification of Viral Replication:** Viral replication is quantified by measuring a viral marker, such as the p24 antigen in the cell culture supernatant, or by using a reporter virus (e.g., expressing luciferase or GFP).
- **Data Analysis:** The EC50 value is calculated from the dose-response curve.

Cryo-Electron Microscopy (Cryo-EM) of the HIV-1 Intasome

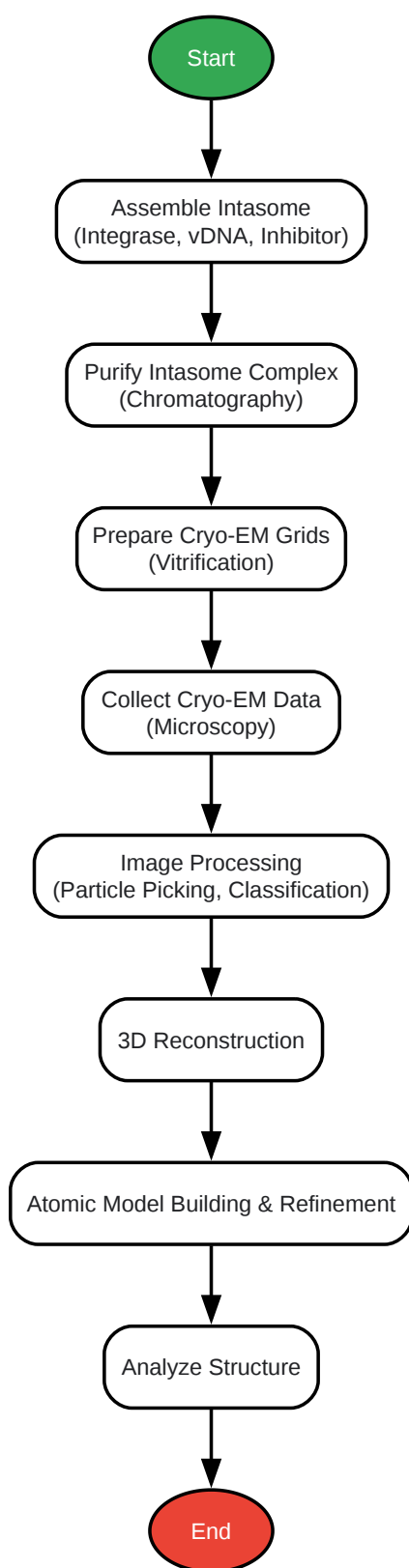
This protocol outlines the general steps for determining the structure of the HIV-1 intasome in complex with an integrase inhibitor, based on the methodology used for the dolutegravir-bound structure.

Protocol:

- **Intasome Assembly:**
 - The cleaved synaptic complex (CSC) intasome is assembled by incubating purified Sso7d-fused HIV-1 integrase (3.0 μ M), a 25-bp U5 viral DNA substrate (1.0 μ M), and an excess of the integrase C-terminal domain (CTD) protein (15.0 μ M).^[1]

- The assembly buffer contains 20 mM HEPES (pH 7.5), 25% glycerol, 5 mM 2-mercaptoethanol, 5.0 mM MgCl₂, 4.0 μM ZnCl₂, 50 mM 3-(Benzyldimethyl-ammonio) propanesulfonate, 50 μM of the INSTI (e.g., dolutegravir), and 100 mM NaCl.[1]
- The mixture is incubated at 37°C for 2 hours.[1]
- Purification:
 - The assembled intasomes are purified using a HisTrap column followed by gel filtration on a Superose 6 Increase column to separate the intasomes from free proteins and aggregates.[1]
- Cryo-EM Grid Preparation and Data Acquisition:
 - The purified intasome sample is applied to a glow-discharged cryo-EM grid.
 - The grid is plunge-frozen in liquid ethane.
 - Cryo-EM data is collected on a high-end transmission electron microscope.
- Image Processing and 3D Reconstruction:
 - The collected movie frames are processed to correct for motion and beam-induced blurring.
 - Individual particle images are picked and subjected to 2D and 3D classification to identify homogeneous populations.
 - A high-resolution 3D reconstruction of the intasome-inhibitor complex is generated.
- Model Building and Refinement:
 - An atomic model of the complex is built into the cryo-EM density map and refined.

The following diagram depicts the experimental workflow for cryo-EM structural determination of the HIV-1 intasome.



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Experimental Workflow for Cryo-EM of the HIV-1 Intasome.

Conclusion

The structural and quantitative data presented in this guide provide a detailed understanding of how **cabotegravir** effectively inhibits HIV-1 integrase. While a dedicated structure of the **cabotegravir**-intasome complex remains to be determined, the available data from analogous structures and a wealth of in vitro studies offer a robust model for its mechanism of action. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of antiretroviral drug development, facilitating further investigation into the nuances of integrase inhibition and the development of next-generation therapies.

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